[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone
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Overview
Description
[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The quinoline core undergoes various substitution reactions to introduce the 1-methyl and 6-yl groups. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Coupling with Phenylmethanone: The final step involves coupling the substituted quinoline with phenylmethanone using a suitable coupling agent like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The compound’s ability to modulate biological pathways is of particular interest in drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its applications in material science are expanding as researchers explore its potential in creating advanced materials.
Mechanism of Action
The mechanism of action of [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Hydroxyquinoline: A derivative with applications in coordination chemistry and as a chelating agent.
4-Hydroxyquinoline: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Uniqueness
What sets [2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone apart is its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-27-17-7-11-21-18-22(14-15-23(21)27)25-16-13-19-8-5-6-12-24(19)28(25)26(29)20-9-3-2-4-10-20/h2-6,8-10,12-16,18,25H,7,11,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGMEOOKMBABH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C3C=CC4=CC=CC=C4N3C(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592188 |
Source
|
Record name | (1'-Methyl[1',2',3',4'-tetrahydro[2,6'-biquinoline]]-1(2H)-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16244-74-9 |
Source
|
Record name | (1'-Methyl[1',2',3',4'-tetrahydro[2,6'-biquinoline]]-1(2H)-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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